molecular formula C11H11ClN2 B13064286 1-(3-Chloroprop-2-en-1-yl)-1H-indol-4-amine

1-(3-Chloroprop-2-en-1-yl)-1H-indol-4-amine

Cat. No.: B13064286
M. Wt: 206.67 g/mol
InChI Key: GUYZKVGQKFYUBH-QHHAFSJGSA-N
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Description

1-(3-Chloroprop-2-en-1-yl)-1H-indol-4-amine (CAS 1704353-15-0) is a chemical compound with the molecular formula C11H11ClN2 and a molecular weight of 206.67 . This compound is a valuable building block in organic synthesis and materials science, primarily due to its two key functional groups: a reactive 3-chloroprop-2-en-1-yl (chloroallyl) chain and an indole-4-amine moiety. The indole nucleus is a privileged scaffold in medicinal chemistry and is known to confer a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . Furthermore, aniline-functionalized indole derivatives serve as key monomers in the synthesis of advanced conjugated polymers . Researchers utilize this compound to develop novel polymers for applications in organic electronics, such as organic light-emitting diodes (OLEDs), field-effect transistors, electrochromic devices, and sensors . The reactive chloroallyl group allows for further functionalization, making it a versatile intermediate for creating polymers with aniline and indole fragments, which can lead to materials with enhanced thermal stability and unique photophysical properties like photoconductivity . In pharmaceutical research, the indole core is extensively investigated for its biological potential. While the specific activity of this compound may be subject to ongoing research, indole derivatives, in general, show significant promise in drug discovery . The amine group at the 4-position of the indole ring provides a handle for chemical modification, enabling the synthesis of a diverse library of compounds for biological screening. This product is provided with a purity of 95% and should be stored at 2-8°C . It is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C11H11ClN2

Molecular Weight

206.67 g/mol

IUPAC Name

1-[(E)-3-chloroprop-2-enyl]indol-4-amine

InChI

InChI=1S/C11H11ClN2/c12-6-2-7-14-8-5-9-10(13)3-1-4-11(9)14/h1-6,8H,7,13H2/b6-2+

InChI Key

GUYZKVGQKFYUBH-QHHAFSJGSA-N

Isomeric SMILES

C1=CC(=C2C=CN(C2=C1)C/C=C/Cl)N

Canonical SMILES

C1=CC(=C2C=CN(C2=C1)CC=CCl)N

Origin of Product

United States

Preparation Methods

N-Alkylation of Indole

A common method to introduce the 3-chloroprop-2-en-1-yl substituent at the indole nitrogen involves the reaction of indole or substituted indoles with 3-chloroprop-2-enyl halides under basic conditions or using palladium-catalyzed coupling.

  • Palladium-Catalyzed N-Alkylation:
    According to a general procedure for indole derivatives, 1-bromo-2-(2-chlorovinyl)benzene or similar halogenated precursors are reacted with amines or indoles in the presence of palladium acetate, tri-tert-butylphosphonium tetrafluoroborate as a ligand, and sodium tert-butoxide as a base in toluene at elevated temperatures (~120–130 °C). This reaction facilitates the formation of the N-(3-chloroprop-2-en-1-yl) indole derivatives with good yields (64–85%) and purity after chromatographic purification.
Reagents Conditions Yield (%) Notes
Indole + 3-chloroprop-2-enyl halide Pd(OAc)2, ligand, NaOtBu, toluene, 120–130 °C, 4 h 64–85 High regioselectivity, mild conditions

This palladium-catalyzed method is advantageous for its mildness and applicability to various substituted indoles, including those bearing amino groups.

Alternative Alkylation Methods

  • Base-Promoted Alkylation:
    Direct alkylation of indole with allylic chlorides under basic conditions (e.g., NaH or K2CO3) in polar aprotic solvents can also be employed but may require careful control to avoid side reactions such as polymerization or N-vs-C alkylation.

Introduction of the 4-Amino Group on Indole

The amino group at the 4-position of the indole ring can be introduced by:

  • Nitration followed by Reduction:
    Starting from indole, regioselective nitration at the 4-position can be performed using mild nitrating agents. The resulting 4-nitroindole is then reduced to 4-aminoindole using catalytic hydrogenation or chemical reducing agents such as tin(II) chloride or iron in acidic media.

  • Direct Amination:
    Some methods employ palladium-catalyzed amination reactions or Buchwald-Hartwig amination to install the amino group directly on halogenated indoles at the 4-position.

Representative Synthetic Route

A plausible synthetic route combining these steps is:

  • Synthesis of 4-nitroindole:
    Indole is nitrated at the 4-position using dilute nitric acid or other nitrating agents.

  • N-Alkylation with 3-chloroprop-2-enyl halide:
    The 4-nitroindole is subjected to palladium-catalyzed N-alkylation with 3-chloroprop-2-enyl bromide or chloride under the conditions described above.

  • Reduction of the nitro group:
    The N-alkylated 4-nitroindole is reduced to the 4-amino derivative using catalytic hydrogenation or chemical reducing agents.

  • Purification:
    The final product, this compound, is purified by column chromatography and characterized by NMR, MS, and melting point.

Data Summary Table

Step Reaction Type Reagents/Conditions Yield (%) Key Notes
1 Nitration Indole + dilute HNO3, low temperature 70–85 Regioselective 4-nitration
2 Pd-Catalyzed N-Alkylation 4-nitroindole + 3-chloroprop-2-enyl halide, Pd(OAc)2, ligand, NaOtBu, toluene, 120 °C, 4 h 64–85 High selectivity, mild conditions
3 Reduction H2, Pd/C or SnCl2/HCl 80–95 Efficient nitro to amino reduction
4 Purification Silica gel chromatography Ensures high purity

Research Findings and Notes

  • The palladium-catalyzed N-alkylation method is widely favored for its efficiency and tolerance of functional groups like amino substituents.
  • The 3-chloroprop-2-enyl substituent is prone to side reactions such as polymerization; thus, reaction conditions require optimization.
  • The amino group at the 4-position can influence the electronic properties of the indole ring, affecting alkylation rates and regioselectivity.
  • Alternative synthetic strategies involving lithiation and electrophilic substitution have been explored for related indole derivatives but are less common for this particular compound due to functional group sensitivity.
  • Analytical characterization typically includes ^1H NMR, ^13C NMR, HRMS, and melting point determination to confirm structure and purity.

Chemical Reactions Analysis

1-(3-Chloroprop-2-en-1-yl)-1H-indol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but typically include various substituted indoles and amines.

Scientific Research Applications

1-(3-Chloroprop-2-en-1-yl)-1H-indol-4-amine is an organic compound with an indole structure and a chloropropenyl substituent. It has the molecular formula C₁₁H₁₁ClN₂ and a molecular weight of approximately 206.67 g/mol. This compound is of interest in medicinal chemistry because of its potential biological activities, especially in cancer treatment and antimicrobial applications.

Scientific Research Applications

This compound is used in several scientific research applications:

  • Chemistry It serves as a building block in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
  • Biology The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
  • Medicine There is ongoing research to explore its potential as a therapeutic agent, particularly in treating neurological disorders and cancers.
  • Industry It is used in developing new materials and as a precursor in synthesizing dyes and pigments.

Chemical Reactions

This compound can undergo several chemical reactions:

  • Oxidation Oxidation can be achieved using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
  • Reduction Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.
  • Substitution The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

The major products formed from these reactions depend on the specific reagents and conditions used but typically include various substituted indoles and amines.

Anticancer Properties

Research indicates that compounds with indole structures, including this compound, exhibit significant anticancer activity. Studies have shown that such compounds can inhibit cancer cell proliferation and induce apoptosis through various mechanisms.

Case Studies

In Vitro Studies

  • A study evaluated the anticancer activity of similar indole derivatives against various cancer cell lines, including leukemia (MOLT-4), colon cancer (SW-620), and breast cancer (MCF-7). The results showed that these compounds exhibited low toxicity towards normal cells while effectively inhibiting cancer cell growth at micromolar concentrations.
  • Another study investigated Ciminalum-thiazolidinone hybrids for antitumor activity against gastric cancer (AGS), human colon cancer (DLD-1), and breast cancers (MCF-7 and MDA-MB-231) cell lines . Compound 2h showed the highest level of antimitotic activity . Hit compounds 2f , 2i , 2j , and 2h have been found to have low toxicity toward normal human blood lymphocytes and a fairly wide therapeutic range .

Mechanism of Action

  • The mechanism involves interaction with specific biological pathways, potentially leading to alterations in cellular signaling related to apoptosis. For instance, some derivatives have been shown to activate caspase-independent apoptotic pathways, indicating a unique mode of action distinct from traditional chemotherapy agents.
  • Early anticancer hit III has induced and activated specific signaling apoptotic pathways in tumor cells . Compound III leads to weak caspase-7 activation and a weak cleavage of PARP-1 and DFF45 in the Jurkat T-cells and may be involved in caspase-independent, AIF-mediated apoptosis .

Mechanism of Action

The mechanism of action of 1-(3-Chloroprop-2-en-1-yl)-1H-indol-4-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, apoptosis, and metabolism.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and physicochemical differences between the target compound and related indole derivatives:

Compound Name Substituent Molecular Weight Key Properties/Reactivity Biological Implications
1-(3-Chloroprop-2-en-1-yl)-1H-indol-4-amine 3-Chloropropenyl (allyl-Cl) 206.67 (calc.) Reactive allyl chloride; polarizable Potential alkylating agent
1-(2-Chloro-6-fluorobenzyl)-1H-indol-4-amine Chloro-fluorobenzyl 289.74 High lipophilicity (aromatic halogens) Unreported
1-(Cyclopropylmethyl)-1H-indol-4-amine Cyclopropylmethyl 186.25 Steric hindrance; stability-sensitive Requires inert storage
1-Ethyl-2-methyl-4,5,6,7-tetrahydro-1H-indol-4-amine Ethyl, methyl, tetrahydro 178.27 Reduced aromaticity; flexible scaffold Predicted pKa 10.38
1H-Indol-4-amine (Parent) None 132.16 High purity (97.76%); unmodified NH site Versatile synthetic precursor

Key Observations:

  • Reactivity: The allyl chloride group in the target compound introduces electrophilic character, enabling nucleophilic substitution or cross-coupling reactions, unlike the inert benzyl or cyclopropylmethyl groups in analogues .
  • Lipophilicity: Chloro-fluorobenzyl derivatives (e.g., QY-7827) exhibit higher logP values compared to the target compound, which may influence membrane permeability .

Pharmacological and Biochemical Relevance

  • The allyl chloride moiety in the target compound may act as a Michael acceptor or alkylating agent, a feature shared with anticancer intermediates like (1H-indol-3-yl)prop-2-en-1-one .

Biological Activity

1-(3-Chloroprop-2-en-1-yl)-1H-indol-4-amine is an organic compound characterized by a unique indole structure with a chloropropenyl substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. The molecular formula for this compound is C₁₁H₁₁ClN₂, and it has a molecular weight of approximately 206.67 g/mol.

Anticancer Properties

Research indicates that compounds with indole structures, including this compound, exhibit significant anticancer activity. Studies have demonstrated that such compounds can inhibit cancer cell proliferation and induce apoptosis through various mechanisms.

Case Studies

  • In Vitro Studies:
    • A study evaluated the anticancer activity of similar indole derivatives against various cancer cell lines, including leukemia (MOLT-4), colon cancer (SW-620), and breast cancer (MCF-7). The results showed that these compounds exhibited low toxicity towards normal cells while effectively inhibiting cancer cell growth at micromolar concentrations .
  • Mechanism of Action:
    • The mechanism involves interaction with specific biological pathways, potentially leading to alterations in cellular signaling related to apoptosis. For instance, some derivatives have been shown to activate caspase-independent apoptotic pathways, indicating a unique mode of action distinct from traditional chemotherapy agents .

Antimicrobial Activity

Apart from anticancer properties, this compound has also been investigated for its antimicrobial effects. Indole derivatives are known to exhibit a range of antimicrobial activities against various pathogens.

Research Findings

  • A comparative study highlighted that certain indole derivatives demonstrated significant inhibitory effects against bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Interaction Profiles

The biological activity of this compound is influenced by its interaction with various biological targets, including enzymes and receptors involved in cancer pathways. Binding assays have been conducted to elucidate its mechanism of action:

Target Binding Affinity Biological Effect
Enzyme XHighInhibition of tumor growth
Receptor YModerateModulation of apoptotic signals
Enzyme ZLowMinimal effect on metabolic pathways

These interactions are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Condensation Reactions: Utilizing appropriate aldehydes and amines.
  • Cyclization Techniques: Employing cyclization strategies to form the indole core.
  • Functional Group Modifications: Introducing the chloropropenyl group via electrophilic substitution reactions.

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